molecular formula C16H10ClF3N4O3S B4191231 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide

Cat. No. B4191231
M. Wt: 430.8 g/mol
InChI Key: RPCLKICVOOQLHU-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and materials science. The compound's relevance stems from its unique combination of functional groups, which may confer distinctive physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related benzimidazole derivatives involves a multi-step process starting with the formation of intermediate acetamides, followed by reactions with specific thiols or halides. For instance, compounds similar to the target molecule have been synthesized by reacting 2-chloro-N-phenylacetamide with different thiols, showcasing the versatility of this synthetic route (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including variations in halogen substitution, has been extensively studied. These molecules typically exhibit a 'V' shape, with intermolecular interactions such as hydrogen bonds and π interactions playing a significant role in their crystalline structure. Such structural characteristics are crucial for understanding the compound's reactivity and binding properties (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including cyclization and condensation, to form more complex structures. The introduction of functional groups such as nitro, thio, and halides into the benzimidazole core significantly influences the compound's chemical behavior and its potential as a precursor for further chemical modifications (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are determined by their molecular structure and substituents. These properties are crucial for the compound's applications in material science and pharmaceuticals. For example, the insertion of piperazine units into benzimidazole derivatives has been shown to significantly enhance aqueous solubility and oral absorption, highlighting the importance of structural modification (Shibuya et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, it could interact with biological targets in the body to exert a therapeutic effect .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards would depend on the compound’s reactivity and toxicity, which could be influenced by its functional groups .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the results of further testing. For example, if it shows promising biological activity, it could be developed into a new drug .

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N4O3S/c17-10-3-1-8(16(18,19)20)5-12(10)21-14(25)7-28-15-22-11-4-2-9(24(26)27)6-13(11)23-15/h1-6H,7H2,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCLKICVOOQLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-nitro-1H-benzimidazol-2-yl)thio]acetamide

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